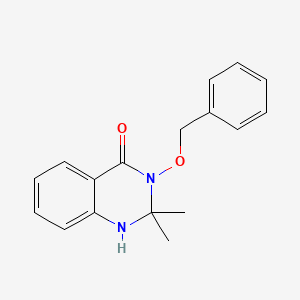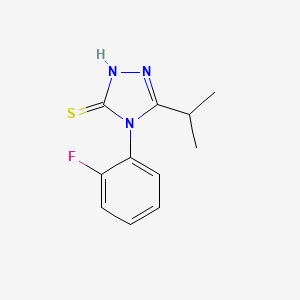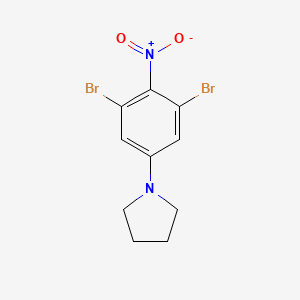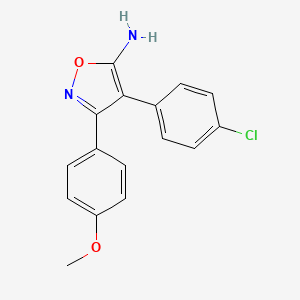![molecular formula C23H18BrNO5 B11052019 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11052019.png)
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide is a chemical compound with the following structure:
Structure: C22H16BrNO5
This compound belongs to the class of benzodioxin derivatives and contains both a benzodioxin ring and a phenoxyacetamide group. The presence of the bromophenylcarbonyl moiety adds further complexity to its structure .
Méthodes De Préparation
Synthetic Routes: The synthetic routes for N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which utilizes boron reagents. The reaction proceeds as follows:
Suzuki–Miyaura Coupling:
Industrial Production Methods: While specific industrial production methods may not be widely documented for this compound, academic research often informs industrial processes. Researchers and pharmaceutical companies may optimize the synthetic route for large-scale production.
Analyse Des Réactions Chimiques
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromophenyl group can undergo substitution reactions.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Applications De Recherche Scientifique
This compound finds applications in several scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biology: It may serve as a tool compound for studying cellular processes or specific targets.
Chemical Biology: Investigations into its interactions with proteins, enzymes, or nucleic acids.
Industry: It could be used as a precursor for the synthesis of other compounds.
Mécanisme D'action
The precise mechanism by which N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers often compare N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide with related molecules. Its uniqueness may lie in its specific combination of functional groups and structural features.
Remember that this compound’s properties and applications are continually explored, and new findings may emerge over time.
Propriétés
Formule moléculaire |
C23H18BrNO5 |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18BrNO5/c24-16-8-6-15(7-9-16)23(27)18-12-20-21(29-11-10-28-20)13-19(18)25-22(26)14-30-17-4-2-1-3-5-17/h1-9,12-13H,10-11,14H2,(H,25,26) |
Clé InChI |
KYWODMVWNMDYHB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11051986.png)
![3-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051994.png)
![3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052004.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)




![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)

![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
